molecular formula C22H20N4O8 B1684269 (Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene

(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene

Cat. No.: B1684269
M. Wt: 468.4 g/mol
InChI Key: LUACLLSCZRRTIH-UPHRSURJSA-N
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Description

YM-440 is a novel hypoglycemic agent and insulin sensitizer, primarily investigated for its potential in treating type 2 diabetes mellitus. It functions by reducing glucose 6-phosphatase activity and inhibiting liver glucose output through gluconeogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-440 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the oxadiazolidinone ring: This step involves the reaction of appropriate amines with carbonyl compounds under controlled conditions to form the oxadiazolidinone ring.

    Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts to form the final compound.

Industrial Production Methods

Industrial production of YM-440 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

YM-440 undergoes several types of chemical reactions:

    Oxidation: YM-440 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within YM-440, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

YM-440 has been extensively studied for its applications in various fields:

Mechanism of Action

YM-440 exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to:

    Reduction in glucose 6-phosphatase activity: Decreases hepatic glucose production.

    Inhibition of gluconeogenesis: Lowers liver glucose output.

    Improvement in insulin sensitivity: Enhances glucose uptake in peripheral tissues.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another PPARγ agonist used for treating type 2 diabetes.

    Pioglitazone: Similar mechanism of action, used as an insulin sensitizer.

Uniqueness of YM-440

YM-440 is unique due to its specific chemical structure, which may offer advantages in terms of potency, selectivity, and side effect profile compared to other PPARγ agonists .

Conclusion

YM-440 represents a promising compound in the treatment of type 2 diabetes mellitus, with extensive research supporting its efficacy and mechanism of action

Properties

Molecular Formula

C22H20N4O8

Molecular Weight

468.4 g/mol

IUPAC Name

2-[[4-[(Z)-4-[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]but-2-enoxy]phenyl]methyl]-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C22H20N4O8/c27-19-23-21(29)33-25(19)13-15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)14-26-20(28)24-22(30)34-26/h1-10H,11-14H2,(H,23,27,29)(H,24,28,30)/b2-1-

InChI Key

LUACLLSCZRRTIH-UPHRSURJSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OC/C=C\COC3=CC=C(C=C3)CN4C(=O)NC(=O)O4

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)NC(=O)O2)OCC=CCOC3=CC=C(C=C3)CN4C(=O)NC(=O)O4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YM-440;  YM440;  YM 440

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
Reactant of Route 2
Reactant of Route 2
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
Reactant of Route 3
Reactant of Route 3
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
Reactant of Route 4
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
Reactant of Route 5
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene
Reactant of Route 6
Reactant of Route 6
(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene

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